molecular formula C28H48O6 B1671092 Ecraprost CAS No. 136892-64-3

Ecraprost

Cat. No.: B1671092
CAS No.: 136892-64-3
M. Wt: 480.7 g/mol
InChI Key: HITYEEHTEOQBAC-OSIGYOHNSA-N
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Description

AS-013, also known as Ecraprost, is a prostaglandin analogue. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. AS-013 is particularly noted for its potential therapeutic applications, especially in the field of cardiovascular diseases and platelet aggregation inhibition.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AS-013 involves multiple steps. One of the primary synthetic routes includes the treatment of (1E,3S)-1-iodo-3-(tert-butyldimethylsilyloxy)-1-octene with butyllithium in ethyl ether. This is followed by a reaction with 7-[3®-(tert-butyldimethylsilyloxy)-5-oxo-1-cyclopenten-1-yl]heptanoic acid butyl ester using a tributylphosphine-copper iodide complex and tributylphosphine in ethyl ether. The intermediate product is then treated with butyric anhydride to afford a derivative, which is finally converted into AS-013 by removing the tert-butyldimethylsilyl groups using hydrofluoric acid in acetonitrile and water .

Industrial Production Methods: Industrial production of AS-013 follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: AS-013 undergoes various chemical reactions, including:

    Oxidation: AS-013 can be oxidized to form different derivatives.

    Reduction: It can be reduced under specific conditions to yield other prostaglandin analogues.

    Substitution: AS-013 can undergo substitution reactions, particularly at the hydroxyl and carboxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products: The major products formed from these reactions are various prostaglandin derivatives, which can have different biological activities and therapeutic potentials.

Scientific Research Applications

AS-013 has a wide range of scientific research applications:

    Chemistry: It is used as a reference compound in the synthesis of other prostaglandin analogues.

    Biology: AS-013 is studied for its effects on cellular processes and signaling pathways.

    Medicine: It has potential therapeutic applications in treating cardiovascular diseases, inhibiting platelet aggregation, and managing inflammation.

    Industry: AS-013 is used in the development of pharmaceuticals and as a standard in analytical chemistry.

Mechanism of Action

AS-013 exerts its effects by mimicking the action of natural prostaglandins. It binds to specific prostaglandin receptors on the surface of cells, leading to the activation of intracellular signaling pathways. These pathways can result in various physiological responses, such as vasodilation, inhibition of platelet aggregation, and modulation of inflammation.

Comparison with Similar Compounds

    Prostaglandin E1 (PGE1): A natural prostaglandin with similar biological activities.

    Prostaglandin E2 (PGE2): Another natural prostaglandin with a broader range of physiological effects.

    Iloprost: A synthetic analogue used in the treatment of pulmonary arterial hypertension.

Uniqueness of AS-013: AS-013 is unique due to its specific structural modifications, which enhance its stability and bioavailability compared to natural prostaglandins. These modifications also allow for more targeted therapeutic applications, particularly in cardiovascular diseases and platelet aggregation inhibition.

Properties

CAS No.

136892-64-3

Molecular Formula

C28H48O6

Molecular Weight

480.7 g/mol

IUPAC Name

butyl 7-[(4R,5R)-2-butanoyloxy-4-hydroxy-5-[(E,3S)-3-hydroxyoct-1-enyl]cyclopenten-1-yl]heptanoate

InChI

InChI=1S/C28H48O6/c1-4-7-11-15-22(29)18-19-23-24(26(21-25(23)30)34-28(32)14-6-3)16-12-9-10-13-17-27(31)33-20-8-5-2/h18-19,22-23,25,29-30H,4-17,20-21H2,1-3H3/b19-18+/t22-,23+,25+/m0/s1

InChI Key

HITYEEHTEOQBAC-OSIGYOHNSA-N

SMILES

CCCCCC(C=CC1C(CC(=C1CCCCCCC(=O)OCCCC)OC(=O)CCC)O)O

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=C1CCCCCCC(=O)OCCCC)OC(=O)CCC)O)O

Canonical SMILES

CCCCCC(C=CC1C(CC(=C1CCCCCCC(=O)OCCCC)OC(=O)CCC)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AS-013
butyryl prostaglandin F1 butyl ester
Circulase
Ecraprost
Lipo AS-013

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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